molecular formula C8H6Cl2F3N B1402987 2,3-Bis(chloromethyl)-6-(trifluoromethyl)pyridine CAS No. 1356110-02-5

2,3-Bis(chloromethyl)-6-(trifluoromethyl)pyridine

Cat. No.: B1402987
CAS No.: 1356110-02-5
M. Wt: 244.04 g/mol
InChI Key: LDAJXLATKMNLOI-UHFFFAOYSA-N
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Description

2,3-Bis(chloromethyl)-6-(trifluoromethyl)pyridine: is an organic compound that belongs to the class of pyridines It is characterized by the presence of two chloromethyl groups and one trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(chloromethyl)-6-(trifluoromethyl)pyridine typically involves the chloromethylation of 2,3-dimethyl-6-(trifluoromethyl)pyridine. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually include a temperature range of 0-5°C to control the reactivity and yield of the product.

Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(chloromethyl)-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl groups to methyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Products include pyridine carboxylic acids or aldehydes.

    Reduction: Products include 2,3-dimethyl-6-(trifluoromethyl)pyridine.

Scientific Research Applications

Chemistry: 2,3-Bis(chloromethyl)-6-(trifluoromethyl)pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets. It can be used to develop new bioactive molecules with potential therapeutic applications.

Medicine: The compound’s derivatives have shown promise in medicinal chemistry for the development of drugs targeting specific enzymes or receptors. Its unique structure allows for the design of molecules with improved pharmacokinetic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of 2,3-Bis(chloromethyl)-6-(trifluoromethyl)pyridine involves its interaction with nucleophiles and electrophiles. The chloromethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce new functional groups or modify existing ones.

Molecular Targets and Pathways: In biological systems, the compound or its derivatives may interact with specific enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

    2,3-Bis(trifluoromethyl)pyridine: Lacks the chloromethyl groups but retains the trifluoromethyl functionality.

    2,3-Dichloromethylpyridine: Contains two chloromethyl groups but lacks the trifluoromethyl group.

    6-(Trifluoromethyl)pyridine: Contains only the trifluoromethyl group without the chloromethyl groups.

Uniqueness: 2,3-Bis(chloromethyl)-6-(trifluoromethyl)pyridine is unique due to the presence of both chloromethyl and trifluoromethyl groups. This combination imparts distinct reactivity and properties, making it a versatile compound for various applications in synthesis and research.

Properties

IUPAC Name

2,3-bis(chloromethyl)-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F3N/c9-3-5-1-2-7(8(11,12)13)14-6(5)4-10/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAJXLATKMNLOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CCl)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00744634
Record name 2,3-Bis(chloromethyl)-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356110-02-5
Record name 2,3-Bis(chloromethyl)-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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